molecular formula C9H8N2O B3363164 (3-Ethynylphenyl)urea CAS No. 1017034-89-7

(3-Ethynylphenyl)urea

Cat. No.: B3363164
CAS No.: 1017034-89-7
M. Wt: 160.17 g/mol
InChI Key: JXYKVQKWRHFXCJ-UHFFFAOYSA-N
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Description

(3-Ethynylphenyl)urea is an organic compound with the molecular formula C9H8N2O It is characterized by the presence of an ethynyl group attached to the phenyl ring, which is further connected to a urea moiety

Biochemical Analysis

Biochemical Properties

The biochemical properties of (3-Ethynylphenyl)urea are not well-studied. It is known that urea, a component of this compound, plays a significant role in biochemical reactions. Urease, a ubiquitous metalloenzyme, displays a high ability to catalyze urea’s decomposition into ammonia and carbamate . The interaction of this compound with enzymes, proteins, and other biomolecules is yet to be explored.

Cellular Effects

Studies on urea, a related compound, have shown that it can influence cell growth and physiological response in pigment biosynthesis

Molecular Mechanism

Research on urea synthesis suggests that the oxidative coupling of CO and NH3 on Pt leads to cyanate formation, followed by the Wöhler reaction to form urea

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Studies on urea have shown spatial and temporal variation in urea concentrations and discharge

Dosage Effects in Animal Models

Currently, there is no available data on the dosage effects of this compound in animal models. Toxicity studies on nanoparticles, which could potentially carry this compound, have shown that the effects vary with different dosages

Metabolic Pathways

Urea, a related compound, is involved in the urea cycle, a series of biochemical reactions in the liver

Transport and Distribution

Urea transporters, which mediate rapid, selective transport of urea down its concentration gradient, could potentially interact with this compound

Subcellular Localization

Studies on mRNA localization, a process that controls the translation of specific transcripts, could provide insights into the potential subcellular localization of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethynylphenyl)urea typically involves the reaction of 3-ethynylaniline with an isocyanate or carbamoyl chloride. One common method is the nucleophilic addition of 3-ethynylaniline to potassium isocyanate in water, which proceeds without the need for organic co-solvents . This method is advantageous due to its simplicity and environmental friendliness.

Industrial Production Methods: Industrial production of this compound may involve the use of phosgene or its safer alternatives, such as triphosgene, in the presence of a base like triethylamine. This method allows for the efficient production of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: (3-Ethynylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Scientific Research Applications

(3-Ethynylphenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: (3-Ethynylphenyl)urea is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse applications. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(3-ethynylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-2-7-4-3-5-8(6-7)11-9(10)12/h1,3-6H,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYKVQKWRHFXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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